Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-
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Overview
Description
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is a chemical compound that has garnered significant interest in scientific research. This compound is commonly used in the synthesis of various drugs and has been studied for its potential applications in the field of medicine. In
Mechanism Of Action
The mechanism of action of Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical And Physiological Effects
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, which may contribute to its potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- in lab experiments is its potent anti-cancer properties. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-. One potential direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would make it more readily available for research purposes. Finally, future research could investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy.
Synthesis Methods
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is synthesized through a multi-step process. The first step involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride, which results in the formation of 3-methyl-5-isoxazolyl chloride. The next step involves the reaction of 3-methyl-5-isoxazolyl chloride with 2-(2-(2-(4-methoxyphenyl)ethoxy)ethyl)phenol to form the intermediate compound. The final step involves the reaction of the intermediate compound with piperazine and dihydrochloride to form Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-.
Scientific Research Applications
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- has been studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
139193-92-3 |
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Product Name |
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- |
Molecular Formula |
C19H29Cl2N3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;; |
InChI Key |
KGEIUVUPJBLXIN-MIIBGCIDSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
synonyms |
1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride |
Origin of Product |
United States |
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